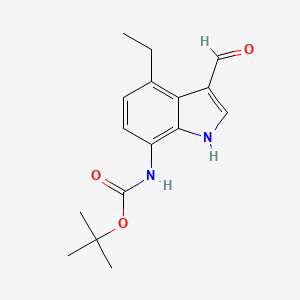
Tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate: is a chemical compound with the molecular formula C15H20N2O3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes an indole ring, a formyl group, and a tert-butyl carbamate group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate typically involves the reaction of 4-ethyl-3-formylindole with tert-butyl carbamate in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure the stability of the formyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the indole ring.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It can serve as a model compound for understanding the behavior of indole-based drugs .
Medicine: Its indole ring is a common motif in many biologically active compounds, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate involves its interaction with specific molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate: Similar in structure but with different substituents on the indole ring.
Tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate: Contains a cyclohexyl ring instead of an indole ring.
Uniqueness: this compound is unique due to its combination of an indole ring, a formyl group, and a tert-butyl carbamate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C16H20N2O3 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate |
InChI |
InChI=1S/C16H20N2O3/c1-5-10-6-7-12(18-15(20)21-16(2,3)4)14-13(10)11(9-19)8-17-14/h6-9,17H,5H2,1-4H3,(H,18,20) |
Clave InChI |
MOCZVBOAWCRUCV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CNC2=C(C=C1)NC(=O)OC(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B13907588.png)
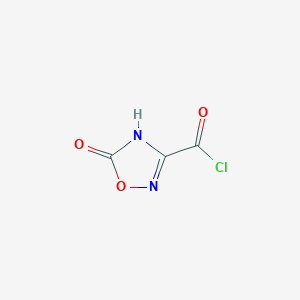
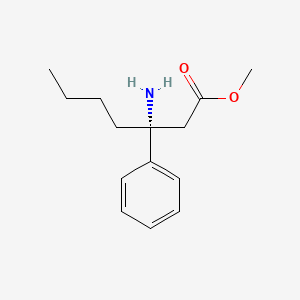
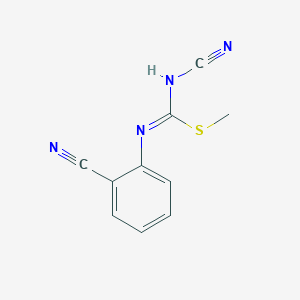
![Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13907605.png)
![Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13907625.png)

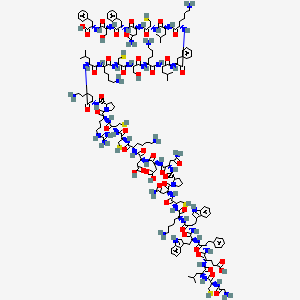
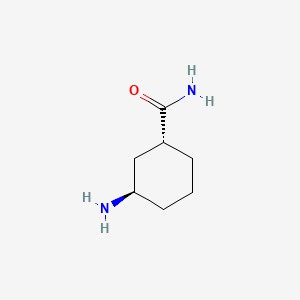
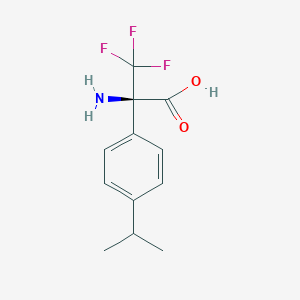
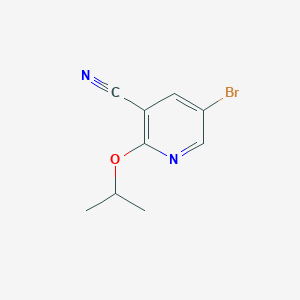
![(5S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13907657.png)
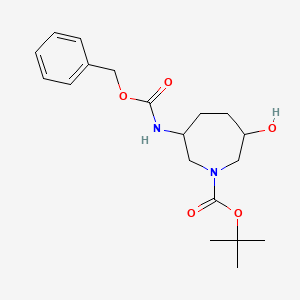
![1H-Inden-1-one, 2-[[4-(diethylamino)phenyl]methyl]-2,3-dihydro-3-hydroxy-](/img/structure/B13907659.png)
